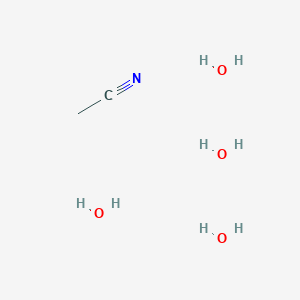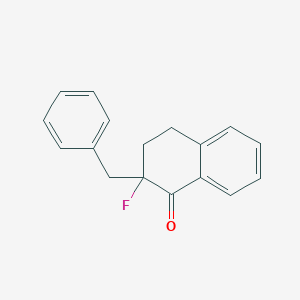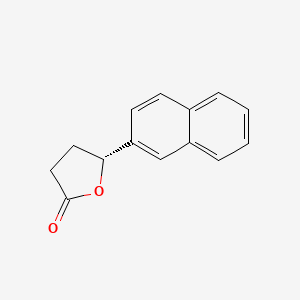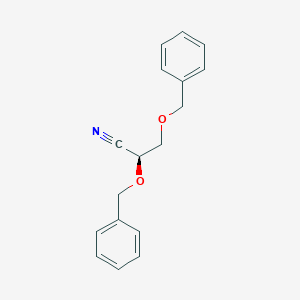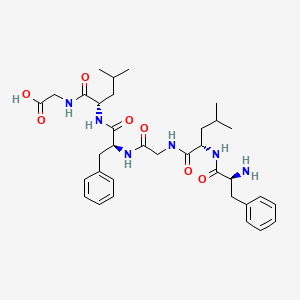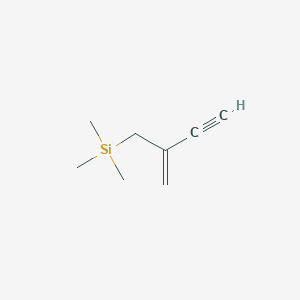
L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- is a peptide composed of multiple amino acids, including lysine, proline, and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or HBTU.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Potential therapeutic applications, including antimicrobial peptides and drug delivery systems.
Industry: Utilized in the development of biomaterials and coatings for medical devices.
Mechanism of Action
The mechanism of action of L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- involves its interaction with specific molecular targets and pathways. For instance, it can bind to cell surface receptors, influencing cell signaling and adhesion processes. The peptide’s structure allows it to interact with various proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Poly-L-lysine: A polymer of lysine used in cell culture and tissue engineering.
Poly-D-lysine: Similar to poly-L-lysine but with D-lysine residues, often used to enhance cell adhesion.
Palmitoyl Tetrapeptide-3: A peptide used in cosmetic formulations for its anti-aging properties.
Uniqueness
L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Unlike simpler peptides, its complex structure allows for more targeted interactions with biological molecules.
Properties
CAS No. |
303097-02-1 |
|---|---|
Molecular Formula |
C35H69N13O7 |
Molecular Weight |
784.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H69N13O7/c36-17-5-1-11-24(44-29(49)23-15-9-21-42-23)30(50)45-25(12-2-6-18-37)31(51)46-26(13-3-7-19-38)32(52)47-27(16-10-22-43-35(40)41)33(53)48-28(34(54)55)14-4-8-20-39/h23-28,42H,1-22,36-39H2,(H,44,49)(H,45,50)(H,46,51)(H,47,52)(H,48,53)(H,54,55)(H4,40,41,43)/t23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
WZLPZUIGGCSSPM-QUQVWLGBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



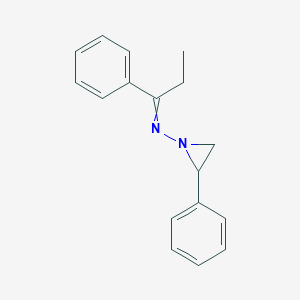

![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
